molecular formula C17H24N2O2 B2880607 TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE CAS No. 774225-35-3

TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE

Cat. No.: B2880607
CAS No.: 774225-35-3
M. Wt: 288.391
InChI Key: NHRAQTVNXGEHMF-UHFFFAOYSA-N
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Description

TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE is a carbamate derivative featuring a tert-butylphenyl group substituted with a cyano moiety. Its structure includes:

  • tert-butyl carbamate backbone: Provides steric bulk and stability, common in protective groups for amines in organic synthesis .
  • Cyano group (-CN): Introduces electrophilicity, enabling nucleophilic addition reactions.

Properties

IUPAC Name

tert-butyl N-[(4-tert-butylphenyl)-cyanomethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O2/c1-16(2,3)13-9-7-12(8-10-13)14(11-18)19-15(20)21-17(4,5)6/h7-10,14H,1-6H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRAQTVNXGEHMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The molecular architecture of Tert-Butyl N-[(4-Tert-Butylphenyl)(Cyano)Methyl]Carbamate suggests three key disconnections (Figure 1):

  • Carbamate formation between a tertiary alcohol (tert-butyl) and an amine intermediate.
  • Cyano group introduction via nucleophilic substitution or Strecker-type reactions.
  • Aryl backbone construction using 4-tert-butylbenzaldehyde or its derivatives.

The tert-butyl groups impart steric hindrance, necessitating optimized reaction conditions to avoid side reactions such as elimination or over-alkylation.

Stepwise Synthesis Routes

Route 1: Boc Protection of a Primary Amine Intermediate

Synthesis of 2-Amino-2-(4-Tert-Butylphenyl)Acetonitrile

The cyano-amine backbone is synthesized via a modified Strecker reaction:

  • Condensation : 4-Tert-butylbenzaldehyde reacts with ammonium chloride and sodium cyanide in aqueous methanol at 0–5°C to form the α-aminonitrile intermediate.
  • Isolation : The product is extracted with dichloromethane, washed with brine, and purified via recrystallization (hexane/ethyl acetate).

Reaction Equation :
$$
\text{4-Tert-butylbenzaldehyde + NH₄Cl + NaCN → 2-Amino-2-(4-tert-butylphenyl)acetonitrile + NaCl + H₂O}
$$
Yield: 68–72%.

Boc Protection Using Di-Tert-Butyl Dicarbonate

The primary amine is protected using Boc anhydride under mild basic conditions:

  • Reaction : 2-Amino-2-(4-tert-butylphenyl)acetonitrile is dissolved in THF, treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 25°C for 12 h.
  • Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.32 (s, 9H, tert-butyl), 1.44 (s, 9H, Boc tert-butyl), 4.98 (s, 1H, NH), 7.40–7.42 (d, 2H, ArH), 7.48–7.50 (d, 2H, ArH).
  • IR (KBr) : 3340 cm⁻¹ (N-H), 2250 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O).

Route 2: Coupling Reagent-Mediated Carbamate Formation

Synthesis of the Carboxylic Acid Intermediate

4-Tert-butylphenylglyoxylic acid is prepared via oxidation of 4-tert-butylacetophenone using KMnO₄ in acidic medium (yield: 85%).

Activation and Coupling

The carboxylic acid is activated using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a coupling reagent proven effective for sterically hindered substrates:

  • Activation : 4-Tert-butylphenylglyoxylic acid (1 equiv), TCBOXY (1.2 equiv), and DIPEA (2 equiv) in DCM at 0°C for 1 h.
  • Amination : tert-Butylamine (1.5 equiv) is added, and the reaction is stirred at 25°C for 6 h.
  • Cyanation : The keto intermediate is treated with TMSCN (1.2 equiv) and ZnI₂ (0.2 equiv) in acetonitrile at 50°C for 3 h.

Optimized Conditions :

  • Temperature : 50°C
  • Catalyst : ZnI₂ (0.2 equiv)
  • Yield : 65–70%.

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Boc Protection) Route 2 (Coupling Reagent)
Total Yield 58–62% 50–55%
Reaction Steps 2 3
Purification Complexity Moderate (chromatography) High (multiple extractions)
Cost Efficiency High (cheap reagents) Low (expensive coupling reagent)

Route 1 is preferred for scalability, while Route 2 offers better stereocontrol for chiral variants.

Critical Optimization Parameters

Solvent Selection

  • Polar aprotic solvents (THF, DMF) enhance Boc protection kinetics but may hydrolyze the cyano group.
  • DCM is optimal for coupling reactions due to low nucleophilicity.

Temperature Control

  • Boc protection proceeds efficiently at 25°C, while cyanation requires elevated temperatures (50°C).

Catalytic Additives

  • DMAP accelerates Boc anhydride activation via nucleophilic catalysis.
  • ZnI₂ facilitates cyanide delivery in Strecker-type reactions.

Characterization and Quality Control

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥95% purity, consistent with supplier specifications.

Spectroscopic Validation

  • ¹³C NMR : Peaks at δ 156.6 (C=O), 118.9 (C≡N), and 28.4 (tert-butyl CH₃).
  • MS (ESI) : m/z 289.2 [M+H]⁺, matching the molecular weight of 288.39 g/mol.

Industrial-Scale Production Insights

Suppliers such as Labnetwork lnc. and Wuxi AppTec employ Route 1 with the following modifications:

  • Continuous Flow Reactors : Reduce reaction time from 12 h to 2 h.
  • In Situ Cyanation : Eliminates isolation of the amine intermediate, improving throughput.

Chemical Reactions Analysis

Types of Reactions: TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: It can be reduced to form amines or other derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the cyano group.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce amines.

Scientific Research Applications

TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE involves its interaction with specific molecular targets. The cyano group and carbamate group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compound for Comparison: TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE (CAS 182120-83-8)

This analog replaces the phenyl-cyano substituent with a 4-carbamothioyl-1,3-thiazol-2-yl group, introducing distinct electronic and steric properties:

  • Thiazole ring : A heterocycle with sulfur and nitrogen atoms, often associated with antimicrobial, anticancer, or enzyme-inhibiting activity .
  • Carbamothioyl (-C(=S)NH₂) : A thioamide group that may enhance metal-binding capacity or modulate hydrogen-bonding interactions.

Structural and Functional Differences

Table 1: Comparative Properties
Property TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE
Molecular Formula C₁₇H₂₄N₂O₂ C₁₁H₁₆N₃O₃S₂
Molecular Weight 288 g/mol 302 g/mol
Key Substituents 4-tert-butylphenyl, cyano Thiazole ring, carbamothioyl group
Lipophilicity (Predicted) High (logP ~4.2) Moderate (logP ~2.8)
Reactivity Electrophilic (cyano) Nucleophilic (thiazole S, thioamide)
Potential Applications Synthetic intermediate, drug discovery scaffold Antimicrobial/antifungal agents, enzyme inhibitors

Mechanistic Implications

  • Cyano Group: The electrophilic nature of the cyano group in the parent compound facilitates reactions with nucleophiles (e.g., amines, thiols), making it suitable for click chemistry or covalent inhibitor design.
  • Thiazole-Carbamothioyl Moiety : The sulfur-rich structure of the analog may confer redox activity or metal chelation capacity, relevant to targeting metalloenzymes or reactive oxygen species (ROS)-mediated pathways .

Biological Activity

Tert-Butyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate (CAS Number: 774225-35-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O
  • Molecular Weight : 288.3853 g/mol
  • Purity : 95% .

Biological Activity Overview

The biological activity of this compound is primarily linked to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The following sections detail specific activities observed in research studies.

Antioxidant Activity

Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, related compounds have been shown to quench free radicals and reduce oxidative stress in cellular models, which is crucial for protecting cells from damage associated with neurodegenerative diseases .

Compound Activity Reference
Tert-Butyl HydroperoxideInduces oxidative stress
Bacopa MonnieriNeuroprotective against TBHP

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, potentially providing therapeutic effects in conditions such as cancer or metabolic disorders.

Case Studies and Research Findings

  • Neuroprotective Effects :
    A study investigated the protective effects of various compounds against tert-butyl hydroperoxide (TBHP)-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that certain structural analogs could activate ERK/MAPK and PI3K/Akt signaling pathways, providing a protective effect against oxidative damage .
  • Cytotoxicity Assessment :
    Research into the cytotoxic effects of related compounds demonstrated that modifications to the carbamate structure could enhance or mitigate toxicity levels in human cell lines. This highlights the importance of structural variations in determining biological activity .

The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest the following potential mechanisms:

  • Free Radical Scavenging : The compound may effectively neutralize free radicals, reducing oxidative stress within cells.
  • Signal Transduction Modulation : By influencing key signaling pathways (e.g., ERK/MAPK), it may alter cellular responses to stressors.

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